molecular formula C13H12ClN5 B2992202 3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline CAS No. 1275511-75-5

3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline

Cat. No.: B2992202
CAS No.: 1275511-75-5
M. Wt: 273.72
InChI Key: DMIPYNQYVLJKRW-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative featuring a 3-chloro-substituted aniline moiety and dimethyl groups at positions 5 and 7 of the pyrimidine ring. Its structure combines a heterocyclic core with aromatic and halogenated substituents, which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding.

Properties

IUPAC Name

3-chloro-2-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5/c1-7-6-8(2)19-12(17-18-13(19)16-7)11-9(14)4-3-5-10(11)15/h3-6H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIPYNQYVLJKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)C3=C(C=CC=C3Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline typically involves the construction of the triazolo[4,3-a]pyrimidine ring system followed by the introduction of the aniline moiety. One common synthetic route starts with the cyclization of appropriate precursors to form the triazolo[4,3-a]pyrimidine core. This can be achieved through the reaction of 5,7-dimethyl-1,2,4-triazole with a suitable chlorinated pyrimidine derivative under acidic or basic conditions . The resulting intermediate is then subjected to nucleophilic substitution with aniline to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Scientific Research Applications

3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline is a heterocyclic compound belonging to the triazolopyrimidine class, with potential applications in medicinal chemistry, particularly as a scaffold for creating new therapeutic agents. The triazolo[4,3-a]pyrimidine core gives the molecule unique chemical and biological properties, making it a valuable target for synthetic and pharmacological studies.

IUPAC Name: 3-chloro-2-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)aniline.
Molecular Formula: C13H12ClN5 .
Molecular Weight: 273.72 g/mol .
CAS Number: 1275511-75-5 .

Preparation Methods

The synthesis of this compound typically involves constructing the triazolo[4,3-a]pyrimidine ring system and then introducing the aniline moiety. A common synthetic route starts with cyclizing precursors to form the triazolo[4,3-a]pyrimidine core, which can be achieved through the reaction of 5,7-dimethyl-1,2,4-triazole with a chlorinated pyrimidine derivative under acidic or basic conditions. Industrial production may involve optimizing the synthetic route to enhance yield and purity, potentially using high-throughput screening to identify the most efficient catalysts and reaction conditions, and continuous flow chemistry techniques to scale up production while maintaining control over reaction parameters.

Applications

This compound is a triazolopyrimidine derivative that has garnered attention for its potential biological activities. Compounds similar to this compound have demonstrated anticancer potential against various cancer cell lines. The mechanism of action for these compounds often involves inducing apoptosis and cell cycle arrest in cancer cells, making them viable candidates for further development as anticancer agents.

Table 1: Anticancer Activity of Triazolopyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF77.01 ± 0.60Induces apoptosis
Compound BNCI-H4608.55 ± 0.35Cell cycle arrest
Compound CHeLa14.31 ± 0.90Inhibits topoisomerase II

Similar Compounds

  • Triazolopyrimidines: compounds with similar triazolo[4,3-a]pyrimidine cores but different substituents.
  • Pyrazolopyrimidines: analogous compounds with a pyrazole ring fused to a pyrimidine.
  • Quinoxalines: heterocyclic compounds with a fused benzene and pyrazine ring system.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and similar triazolopyrimidine/pyridine derivatives:

Compound Name Heterocyclic Core Substituents Molecular Formula Molecular Weight (g/mol) LogP
3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline Pyrimidine 3-Cl, 5,7-dimethyl C₁₃H₁₂ClN₅ 281.72 N/A
4-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)aniline Pyridine 3-Methylene-aniline C₁₃H₁₂N₄ 224.26 N/A
5,6-Dimethyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrazine Pyrazine 5,6-dimethyl, 2-phenyl C₁₃H₁₂N₄ 224.26 N/A
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline Pyridazine 3-Aniline C₁₁H₉N₅ 211.22 1.95
N-(4-(4-Chlorophenyl)-8-methyl-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide Pyrazolo-triazolo-pyrimidine 4-Chlorophenyl, methyl, benzamide C₂₄H₁₈ClN₇O 463.90 N/A

Key Observations :

  • Heterocyclic Core : The pyrimidine core in the target compound differs from pyridine (e.g., ) or pyridazine (e.g., ) analogues, which may alter electron distribution and binding interactions.
  • Substituent Effects: The 3-chloro and 5,7-dimethyl groups on the target compound likely enhance lipophilicity compared to non-halogenated analogues (e.g., ). The pyridazine-based analogue exhibits a lower LogP (1.95), suggesting reduced membrane permeability relative to the target compound.

Biological Activity

3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline (CAS: 1275511-75-5) is a triazolopyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure that includes a triazole and a pyrimidine moiety, which are known to impart various pharmacological properties.

  • Molecular Formula: C13H12ClN5
  • Molecular Weight: 273.72 g/mol
  • CAS Number: 1275511-75-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to this compound have shown promising activity against various cancer cell lines.

Table 1: Anticancer Activity of Triazolopyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF77.01 ± 0.60Induces apoptosis
Compound BNCI-H4608.55 ± 0.35Cell cycle arrest
Compound CHeLa14.31 ± 0.90Inhibits topoisomerase II

The mechanism of action for these compounds often involves inducing apoptosis and cell cycle arrest in cancer cells, making them viable candidates for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of triazolopyrimidines have also been extensively studied. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy Against Different Strains

StrainMinimum Inhibitory Concentration (MIC)Activity Type
Methicillin-resistant Staphylococcus aureus (MRSA)10 µg/mLBactericidal
Escherichia coli15 µg/mLBacteriostatic
Pseudomonas aeruginosa20 µg/mLBacteriostatic

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains .

Enzyme Inhibition

Another notable aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have indicated that derivatives can inhibit essential kinases involved in various cellular processes.

Table 3: Enzymatic Activity Inhibition

Enzyme TargetIC50 (µM)Effect on Pathway
PfGSK30.5Disruption of cell signaling
PfPK60.8Impaired cellular proliferation

The inhibition of these kinases suggests a mechanism through which the compound may exert its anticancer effects .

Case Studies

  • Case Study on Anticancer Effects
    A study involving the administration of triazolopyrimidine derivatives to murine melanoma B16 cells revealed a significant reduction in tumor size compared to control groups. The study highlighted that the compounds induced G0/G1 phase arrest in cancer cells.
  • Case Study on Antimicrobial Efficacy
    In vitro tests against MRSA showed that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, demonstrating its potential as a new antimicrobial agent.

Q & A

Q. What are the established synthetic routes for preparing 3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline and related derivatives?

Methodology :

  • Method A : React 2-hydrazinopyrimidine derivatives with acid chlorides or equivalent reagents to form the triazolo[4,3-a]pyrimidine core. Subsequent functionalization with chloro and aniline groups can be achieved via nucleophilic substitution or coupling reactions .
  • Method B : Oxidative cyclization of hydrazones using agents like bromine or FeCl₃ to construct the triazole ring, followed by regioselective halogenation at the pyrimidine C-6 position (common for triazolopyrimidine systems) .
  • Key characterization techniques include ¹H/¹³C NMR to confirm regiochemistry and IR spectroscopy to verify amine and triazole functionalities .

Q. How can spectroscopic methods be optimized to confirm the structure of this compound?

Methodology :

  • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) on the pyrimidine ring. Coupling patterns distinguish substituents at C-5 and C-7 .
  • ¹³C NMR : Detect carbonyl or sp² carbons in the triazole-pyrimidine system (δ 150–160 ppm) and aliphatic carbons (δ 20–30 ppm) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for analogous N-(4-chlorophenyl)-5,7-dimethyl-triazolopyrimidines .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituents in triazolopyrimidine systems?

Methodology :

  • Chlorosulfonation studies show that substituents on triazolopyrimidines direct electrophilic attacks to specific positions (e.g., C-6 substitution is favored under acidic conditions) .
  • Solvent-free fusion or reflux in glacial acetic acid can alter cyclization pathways, as seen in the synthesis of pyrazolo-triazolopyrimidine derivatives. For example, prolonged reflux may lead to unexpected products via rearrangement (e.g., Dimroth-type rearrangements in nitro-substituted systems) .

Q. What strategies address contradictions in synthetic yields or unexpected byproducts?

Methodology :

  • Mechanistic analysis : Use DFT calculations or isotopic labeling to trace reaction pathways. For instance, unexpected sulfur-free products in pyrazolo-triazolopyrimidine syntheses were attributed to alternative cyclization routes under solvent-free conditions .
  • Optimization : Adjust stoichiometry, temperature, or catalysts. For example, K₂CO₃ in acetonitrile promotes efficient 5-exo-dig cyclization for phosphonylated triazolopyrimidines .

Q. How can computational methods predict the pharmacological potential of this compound?

Methodology :

  • Docking studies : Screen against kinase targets (e.g., EGFR-TK) using crystal structures of homologous inhibitors (e.g., pyrazolo[3,4-d]pyrimidines). Focus on hydrogen bonding with the aniline group and steric compatibility with the chloro substituent .
  • Metabolite prediction : Use mass spectrometry to identify potential metabolites, such as sulfonyl or glucoside derivatives, as observed in structurally related triazolopyrimidines .

Q. What safety protocols are recommended for handling this compound?

Methodology :

  • Hazard assessment : While direct safety data for this compound is limited, structurally similar triazolopyrimidines (e.g., 6-chloro-7-cyclobutyl derivatives) are classified as low-risk in research settings. Standard PPE (gloves, lab coat) and fume hood use are advised .
  • Stability testing : Monitor decomposition under light or heat via TLC or HPLC, as nitro or chloro groups may degrade into reactive intermediates .

Tables

Q. Table 1. Key Synthetic Methods for Triazolopyrimidine Derivatives

MethodConditionsKey ReagentsYield RangeReference
Hydrazine cyclizationReflux in acetic acid2-Hydrazinopyrimidine60–85%
5-exo-dig cyclizationK₂CO₃, CH₃CN, rtChloroethynylphosphonates70–93%
Solvent-free fusion120–140°C, 2–4 hPhenyl acetic acid>90%

Q. Table 2. Common Spectroscopic Signals

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Triazole ring8.1–8.5 (s, 1H)150–1551600–1650 (C=N)
Pyrimidine methyl2.3–2.5 (s, 3H)20–252850–2950 (C-H)
Aniline NH₂5.0–5.5 (br, 2H)115–1203300–3500 (N-H)

Notes

  • Avoid abbreviations; use full chemical names for clarity.
  • Cross-validate synthetic routes with multiple characterization techniques to mitigate regiochemical ambiguities.
  • Prioritize peer-reviewed journals (e.g., Bioorganic & Medicinal Chemistry Letters) over vendor catalogs for authoritative data.

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